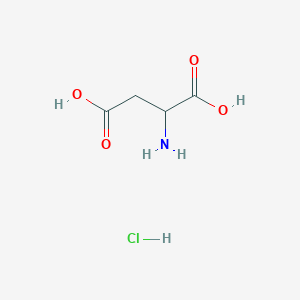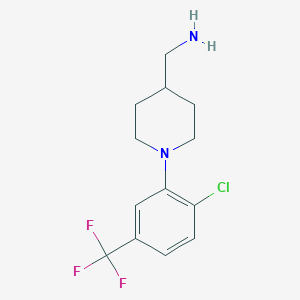
2-Acetoxyterephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetoxyterephthalic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is a derivative of terephthalic acid, where one of the hydroxyl groups is acetylated
準備方法
Synthetic Routes and Reaction Conditions
2-Acetoxyterephthalic acid can be synthesized through the acetylation of terephthalic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
2-Acetoxyterephthalic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield terephthalic acid and acetic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Hydrolysis: Terephthalic acid and acetic acid.
Reduction: 2-Acetoxybenzyl alcohol.
Substitution: Nitro-2-acetoxyterephthalic acid, halogenated derivatives.
科学的研究の応用
2-Acetoxyterephthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active molecules.
Industry: Utilized in the production of polymers and resins, particularly in the development of high-performance materials.
作用機序
The mechanism of action of 2-acetoxyterephthalic acid depends on its specific application. In drug delivery systems, it acts as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug. The molecular targets and pathways involved vary depending on the active drug released.
類似化合物との比較
Similar Compounds
Terephthalic acid: The parent compound, used primarily in the production of polyethylene terephthalate (PET).
Dimethyl terephthalate: Another derivative of terephthalic acid, used in the production of PET and other polymers.
Isophthalic acid: An isomer of terephthalic acid, used in the production of high-performance polymers and resins.
Uniqueness
2-Acetoxyterephthalic acid is unique due to its acetylated hydroxyl group, which imparts different chemical properties compared to its parent compound, terephthalic acid
特性
分子式 |
C10H8O6 |
|---|---|
分子量 |
224.17 g/mol |
IUPAC名 |
2-acetyloxyterephthalic acid |
InChI |
InChI=1S/C10H8O6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
InChIキー |
XRJGLOZEPUCTOL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


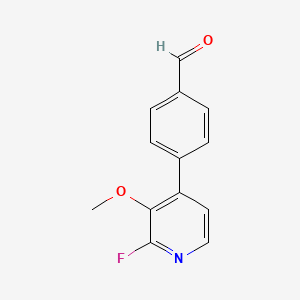
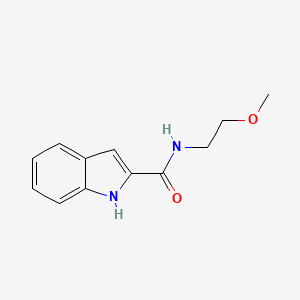
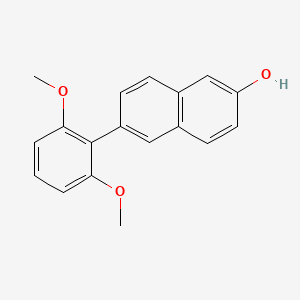
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoicacid](/img/structure/B13889629.png)
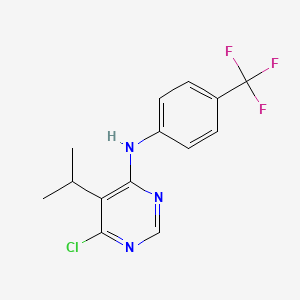

![Ethyl 3-ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoate](/img/structure/B13889650.png)
![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)

![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)
